molecular formula C18H34N2O10 B12960300 (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate

(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate

Cat. No.: B12960300
M. Wt: 438.5 g/mol
InChI Key: XTHFQEKGLFKUJW-OPWSATOLSA-N
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Description

®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is a chemical compound with a complex structure that includes both carboxylic acid and aminium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate typically involves the reaction of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium with fumaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like water or ethanol, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and purification are employed to isolate the final product. The use of advanced equipment and automation ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.

Medicine

In medicine, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is investigated for its potential therapeutic effects. It may be used in the development of new drugs or as a diagnostic agent.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include metabolic and signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
  • ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium bromide

Uniqueness

®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is unique due to its specific combination of functional groups and its ability to form stable salts with fumaric acid. This gives it distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C18H34N2O10

Molecular Weight

438.5 g/mol

IUPAC Name

(E)-but-2-enedioate;[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium

InChI

InChI=1S/2C7H15NO3.C4H4O4/c2*1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h2*6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*6-;/m11./s1

InChI Key

XTHFQEKGLFKUJW-OPWSATOLSA-N

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)O.C[N+](C)(C)C[C@@H](CC(=O)O)O.C(=C/C(=O)[O-])\C(=O)[O-]

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

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